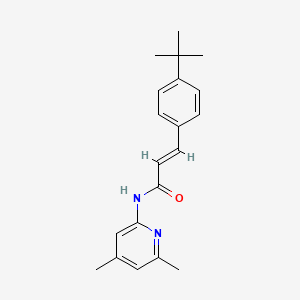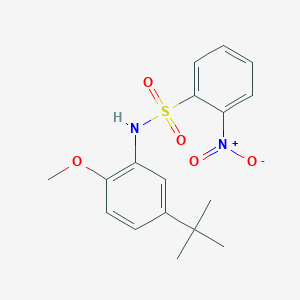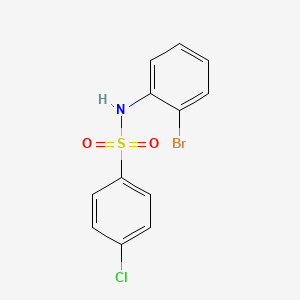
N-cycloheptyl-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2,3-dimethoxybenzamide (CHDMB) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain receptors in the body.
科学的研究の応用
N-cycloheptyl-2,3-dimethoxybenzamide has been studied for its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. In neuroprotection, N-cycloheptyl-2,3-dimethoxybenzamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In pain management, N-cycloheptyl-2,3-dimethoxybenzamide has been found to reduce pain sensitivity and inflammation in animal models of neuropathic pain. In cancer treatment, N-cycloheptyl-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer.
作用機序
The mechanism of action of N-cycloheptyl-2,3-dimethoxybenzamide involves its ability to modulate the activity of certain receptors in the body. Specifically, N-cycloheptyl-2,3-dimethoxybenzamide has been shown to act as an agonist of the sigma-1 receptor and an antagonist of the TRPV1 receptor. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, protein folding, and neuroprotection. The TRPV1 receptor is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-cycloheptyl-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In neuroprotection, N-cycloheptyl-2,3-dimethoxybenzamide has been found to increase the expression of antioxidant enzymes and reduce the levels of oxidative stress markers. In pain management, N-cycloheptyl-2,3-dimethoxybenzamide has been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In cancer treatment, N-cycloheptyl-2,3-dimethoxybenzamide has been found to induce apoptosis and inhibit the expression of cancer-promoting genes.
実験室実験の利点と制限
One of the advantages of using N-cycloheptyl-2,3-dimethoxybenzamide in lab experiments is its ability to modulate specific receptors, which allows for targeted effects. Additionally, N-cycloheptyl-2,3-dimethoxybenzamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-cycloheptyl-2,3-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-cycloheptyl-2,3-dimethoxybenzamide. One area of interest is the development of new synthetic methods for N-cycloheptyl-2,3-dimethoxybenzamide that can improve its yield and purity. Another area of interest is the exploration of N-cycloheptyl-2,3-dimethoxybenzamide's potential therapeutic applications in other areas such as anxiety and depression. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-cycloheptyl-2,3-dimethoxybenzamide and to optimize its dosing and administration in animal models.
合成法
The synthesis of N-cycloheptyl-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-2,3-dimethoxybenzamide. This synthesis method has been reported in several research articles and is considered reliable.
特性
IUPAC Name |
N-cycloheptyl-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-11-7-10-13(15(14)20-2)16(18)17-12-8-5-3-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUUAEZSJGITJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)


![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)


![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)